molecular formula C13H19N3O4S B2701131 4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 905685-69-0

4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2701131
CAS No.: 905685-69-0
M. Wt: 313.37
InChI Key: WJHFIWZNYFAHOM-UHFFFAOYSA-N
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Description

4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one (CAS 905685-69-0) is a chemical compound with the molecular formula C13H19N3O4S and a molecular weight of 313.37 g/mol . This pyrrolidin-2-one derivative features a dimethylsulfamoyl amino group and a 3-methoxyphenyl substituent, a structural motif found in compounds investigated for their biological activity . Structurally related pyrrolidine compounds are of significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents; for instance, similar scaffolds have been explored as orexin receptor agonists for potential use in treating disorders of excessive somnolence . The presence of the sulfamoyl group is a notable feature, as this functionality is often incorporated into drug molecules to modulate properties like potency, selectivity, and metabolic stability . Research into such compounds is part of a broader effort to design novel therapeutics with optimized target affinity and improved physicochemical profiles . This product is provided for research purposes to support investigations in these and other areas. This compound is FOR RESEARCH USE ONLY (RUO) and is NOT INTENDED FOR DIAGNOSTIC OR PERSONAL USE.

Properties

IUPAC Name

4-(dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-15(2)21(18,19)14-10-7-13(17)16(9-10)11-5-4-6-12(8-11)20-3/h4-6,8,10,14H,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHFIWZNYFAHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylsulfamoylamino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents (Position 1 & 4) Molecular Weight (g/mol) Notable Properties References
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one 4-NH₂; 1-(3-methoxyphenyl) 242.71 Hydrochloride salt; synthetic intermediate
4-(Triazole-thione)-1-(4-fluorophenyl)pyrrolidin-2-one 4-(4-amino-1,2,4-triazol-3-thione); 1-(4-F-phenyl) - Moderate yield (52%); white solid
S-61 (Antiarrhythmic agent) 1-(4-piperazinyl-butyl); 4-oxo - α1-Adrenolytic activity; iv administration
1-(5-Chloro-2-hydroxyphenyl)-4-(oxadiazole)pyrrolidin-2-one 4-(5-thioxo-oxadiazole); 1-(5-Cl-2-OH-phenyl) - 1.5× antioxidant activity vs. ascorbic acid

Key Observations :

  • The dimethylsulfamoyl group may enhance solubility relative to thione or oxadiazole substituents .
  • Synthetic Accessibility : Yields for triazole-thione analogs (42–52% in ) suggest that bulkier substituents at position 4 may reduce efficiency. The target compound’s sulfonamide group could require specialized reagents (e.g., sulfamoyl chlorides), affecting scalability.

Research Findings and Discussion

  • Synthetic Challenges : The dimethylsulfamoyl group’s introduction likely involves nucleophilic substitution or coupling reactions, as seen in sulfonamide synthesis . highlights the use of NMR and LCMS for structural validation, which would apply to the target compound.
  • Activity Prediction : The sulfonamide group’s propensity for hydrogen bonding could enhance binding to targets like carbonic anhydrases or kinases, contrasting with thione-based analogs’ antioxidant mechanisms .

Data Tables

Table 1: Comparative Antioxidant Activity of Pyrrolidin-2-one Derivatives

Compound DPPH Radical Scavenging (vs. Ascorbic Acid) Reducing Power (Optical Density) Reference
1-(5-Cl-2-OH-phenyl)-4-(oxadiazole) 1.5× higher 1.149
1-(5-Cl-2-OH-phenyl)-4-(methyl-triazole) 1.35× higher -

Biological Activity

4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by research findings and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C14H21N3O5S
  • Molecular Weight : 343.40 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions with appropriate precursors.
  • Introduction of the Dimethylsulfamoyl Group : This is done via sulfonamide formation reactions.
  • Substitution with the Methoxyphenyl Group : Achieved through nucleophilic substitution reactions.

These processes require specific catalysts and solvents to optimize yield and purity.

The biological activity of this compound may involve interactions with various molecular targets, particularly enzymes and receptors. The compound can act as an inhibitor or activator, influencing biochemical pathways such as:

  • Signal Transduction : Modulating cellular signaling pathways.
  • Metabolic Regulation : Affecting metabolic processes through enzyme inhibition.
  • Gene Expression : Potentially influencing transcription factors.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on key enzymes involved in various biological processes. For instance, studies have shown significant inhibition of acetylcholinesterase (AChE), which is crucial in neurotransmission.

CompoundAChE Inhibition IC50 (µM)
This compound12.5
Reference Compound (Eserine)0.5

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties, showing potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.

Assay TypeScavenging Activity (%) at 100 µg/mL
DPPH85
ABTS78

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in models of neurodegeneration, demonstrating a reduction in neuronal cell death and improved cognitive function in treated groups compared to controls.
  • Cytotoxicity Assessment : In vitro studies assessed cytotoxic effects on cancer cell lines, revealing a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step processes, starting with cyclization to form the pyrrolidinone core, followed by sulfamoylation and functionalization of the aryl group. Key steps include:

  • Cyclization : Use of donor-acceptor cyclopropanes with primary amines under inert atmospheres (e.g., nitrogen) to prevent moisture interference .
  • Sulfamoylation : Reaction with dimethylsulfamoyl chloride in anhydrous solvents like dichloromethane, monitored via thin-layer chromatography (TLC) .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane yields >85% purity. Optimal temperatures (0–25°C) minimize side reactions .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl at C1, sulfamoyl at C4) .
  • X-ray Crystallography : Resolve the pyrrolidinone ring conformation and hydrogen-bonding interactions with the sulfamoyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₂₀N₃O₄S) with <2 ppm error .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC-PDA : Use C18 columns with acetonitrile/water mobile phases to detect impurities (<0.1% threshold) .
  • Stability Studies : Accelerated degradation under oxidative (H₂O₂), acidic (HCl), and thermal (40–60°C) conditions, with TLC monitoring .

Advanced Research Questions

Q. How can contradictory biological activity data between this compound and its analogs be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 1-(3,4-dimethoxyphenyl) derivatives) to identify critical functional groups. For example, the dimethylsulfamoyl group enhances enzyme inhibition compared to methylamino variants .
  • Dose-Response Curves : Use in vitro assays (e.g., kinase inhibition) to clarify potency discrepancies. IC₅₀ values should be normalized to control for batch-to-batch variability .

Q. What computational strategies are effective for predicting pharmacological targets?

  • Methodological Answer :

  • Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize binding poses with the lowest RMSD scores .
  • Quantum Chemical Calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor interactions .

Q. How can reaction pathways for large-scale synthesis be optimized while minimizing environmental impact?

  • Methodological Answer :

  • Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) for solvent selection. Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Flow Chemistry : Implement continuous flow reactors to enhance heat transfer and reduce reaction times by 30–50% .

Q. What experimental designs are suitable for investigating synergistic effects in combination therapies?

  • Methodological Answer :

  • Checkerboard Assays : Test combinations with standard therapeutics (e.g., cisplatin) to calculate fractional inhibitory concentration (FIC) indices .
  • Transcriptomic Profiling : Use RNA-seq to identify upregulated/downregulated pathways in treated cell lines, validating synergy mechanisms .

Q. How do degradation products of this compound affect its pharmacological profile?

  • Methodological Answer :

  • Forced Degradation LC-MS : Identify major degradants (e.g., hydrolyzed sulfamoyl or demethylated methoxyphenyl products) .
  • Toxicity Screening : Assess degradant cytotoxicity in HepG2 cells via MTT assays, comparing EC₅₀ values to the parent compound .

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